Docosanol

Catalog No.
S526479
CAS No.
661-19-8
M.F
C22H46O
M. Wt
326.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosanol

CAS Number

661-19-8

Product Name

Docosanol

IUPAC Name

docosan-1-ol

Molecular Formula

C22H46O

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C22H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3

InChI Key

NOPFSRXAKWQILS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCO

Solubility

Slightly soluble in ether; very soluble in ethanol, methanol, petroleum ether; soluble in chloroform
Insoluble in water
In water, 7.5X10-5 mg/L at 25 °C 9 (est)
1.96e-05 g/L

Synonyms

Docosanol; NAA-422; NAA 422; NAA422; Abreva; Nacol-22-97; Nacol 22 97; Nacol2297

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCO

Description

The exact mass of the compound Docosanol is 326.3549 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in ether; very soluble in ethanol, methanol, petroleum ether; soluble in chloroforminsoluble in waterin water, 7.5x10-5 mg/l at 25 °c 9 (est)1.96e-05 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759235. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. It belongs to the ontological category of long-chain primary fatty alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid
Solid

Color/Form

Colorless waxy solid

XLogP3

10.5

Exact Mass

326.3549

Boiling Point

180 °C at 0.22 mm Hg

Density

0.8063 g/ml at 75 °C; 0.7986 g/ml at 85 °C; 0.7911 g/ml at 95 °C

LogP

9
log Kow = 9.68 (est)
9

Appearance

Solid powder

Melting Point

65-72 °C
72.5 °C
65-72°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9G1OE216XY

GHS Hazard Statements

Aggregated GHS information provided by 498 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 427 of 498 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 71 of 498 companies with hazard statement code(s):;
H225 (14.08%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (15.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.08%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (14.08%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (70.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (14.08%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (42.25%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (28.17%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (42.25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (28.17%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the topical treatment of recurrent oral-facial herpes simplex episodes (cold sores or fever blisters).
FDA Label

Therapeutic Uses

Topical docosanol is indicated in the treatment of recurrent oral-facial herpes simplex (fever blisters or cold sores) in adults. /Included in US product labeling/
Docosanol ... has been approved by the US FDA as a 10% ever-the-counter cream for treatment of recurrent orolabial herpes. Docosanol inhibits the in vitro replication of many lipid enveloped viruses, including HSV /(herpes simplex virus)/, at millimolar concentrations. It dose not directly inactivate HSV but appears to block fusion between the cellular and viral envelope membranes and inhibit viral entry into the cell. Topical treatment beginning within 12 hr of prodromal symptoms or lesion onset reduces healing time by about 1 day and appears to be well tolerated. Treatment initiation at papular or later stages provides no benefit. /Docosanol/
Therap cat: Antiviral (topical)

Pharmacology

Docosanol is a saturated 22-carbon aliphatic alcohol which exhibits antiviral activity against many lipid enveloped viruses including herpes simplex virus (HSV). Docosanol speeds the healing of cold sores and fever blisters on the face or lips. It also relieves the accompanying symptoms, including tingling, pain, burning, and itching. Docosanol cannot, however, prevent cold sores or fever blisters from appearing.
Docosanol is a saturated 22-carbon aliphatic alcohol with antiviral activity. Docosanol has a distinct mechanism of action and inhibits fusion between the plasma membrane and the herpes simplex virus envelope, thereby preventing viral entry into cells and subsequent viral activity and replication. Docosanol is used topically in the treatment of recurrent herpes simplex labialis episodes and relieves associated pain and may help heal sores faster.

MeSH Pharmacological Classification

Antiviral Agents

ATC Code

D - Dermatologicals
D06 - Antibiotics and chemotherapeutics for dermatological use
D06B - Chemotherapeutics for topical use
D06BB - Antivirals
D06BB11 - Docosanol

Mechanism of Action

Docosanol works by inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope, thereby preventing viral entry into cells and subsequent viral replication. Unlike other cold-sore antivirals, docosanol does not act directly on the virus, and as such it is unlikely it will produce drug resistant mutants of HSV.
n-Docosanol-treated cells resist infection by a variety of lipid-enveloped viruses including the herpesviruses. Previous studies of the mechanism of action demonstrated that n-docosanol inhibits an event prior to the expression of intermediate early gene products but subsequent to HSV attachment. The studies reported here indicate that n-docosanol inhibits fusion of the HSV envelope with the plasma membrane. Evidence suggests that antiviral activity requires a time-dependent metabolic conversion of the compound. Cellular resistance to infection declines after removal of the drug with a t1/2 of approximately 3 h. Reduced expression of viral genes in n-docosanol-treated cells was confirmed by a 70% reduction in expression of a reporter gene regulated by a constitutive promoter inserted into the viral genome. Inhibited release in treated cells of virion-associated regulatory proteins--an immediate post entry event--was indicated by a 75% reduction in the expression of beta-galactosidase in target cells carrying a stably transfected lacZ gene under control of an HSV immediate--early promoter. Finally, the fusion-dependent dequenching of a lipophilic fluorescent probe, octadecyl rhodamine B chloride, inserted into the HSV envelope was significantly inhibited in treated cells. Inhibition of fusion between the plasma membrane and the HSV envelope, and the subsequent lack of replicative events, may be the predominant mechanism for the anti-HSV activity of n-docosanol.
Docosanol reduces viral replication and activity by effectively inhibiting the fusion between the plasma membrane and the herpes simplex virus envelope.

Vapor Pressure

6.1X10-8 mm Hg (est)

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Other CAS

30303-65-2
661-19-8

Associated Chemicals

Docosanol; 30303-65-2

Wikipedia

Docosanol

Drug Warnings

Adverse effects occurring in 2% or more of patients receiving docosanol include headache (incidence similar to placebo), application site reaction (e.g., burning, stinging) (incidence similar to placebo), and herpes simplex outside the treatment area (incidence similar to placebo).
Docosanol 10% cream is recommended only for use on cold sores/fever blisters.
FDA Pregnancy Risk Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absence of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./

Use Classification

EPA Safer Chemical Functional Use Classes -> Emollients
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Cosmetics -> Emollient

Methods of Manufacturing

Reduction of behenic acid with lithium aluminum hydride as catalyst.

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Paper manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Docosanol: ACTIVE

Analytic Laboratory Methods

LANOLIN WAS SAPONIFIED & EXTRACTED WITH PETROLEUM ETHER. NEUTRAL FRACTION OF LANOLIN OBTAINED (WOOL WAX ALCOHOLS) WAS TREATED WITH DIGITONIN & CHOLESTEROL WAS ISOLATED FROM DIGITONIN-POSITIVE FRACTION. AFTER TLC, 5 FRACTIONS WERE ISOLATED FROM DIGITONIN-NEGATIVE FRACTION FROM WHICH SEVERAL STEROIDAL HYDROCARBONS, ONE OF WHICH WAS BEHENYL ALCOHOL, WERE ISOLATED.
1-DOCOSANOL WAS IDENTIFIED & DETERMINED IN EXTRACTS OF PYGEUM AFRICANUM BARK BY GC ON A COLUMN OF 5% OV-7 ON ANACRON ABS WITH FLAME IONIZATION & MASS SPECTROMETRY.

Storage Conditions

Store at or below 25 °C (77 °F). Protect from freezing.

Interactions

-Ouabain to heart is inhibited by long-chain fatty acids and alcohols; [J. Mol Cell Cardiol 12(9) 847 (1980)] Long-chain fatty acids and alcohols inhibit specific binding of (3)H-labeled ouabain to a particulate fraction from dog heart. The magnitude of inhibition increased with chain length, reaching max with lauric acid, myristoleic acid, and decanol in a series of saturated fatty acids, unsaturated fatty acids, and alcohols, respectively, followed by a decline with longer chain members of homologous series.[KIM RS, LABELLA FS; SPECIFIC BINDING OF
... The anti-HSV activity of acyclovir (ACV) was synergistically enhanced by treatment of cells with docosanol as judged by inhibition of progeny virus production and plaque formation. This drug interaction between ACV and docosanol was observed with laboratory strains of herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), oral and genital clinical isolates of HSV, cytomegalovirus (CMV), and varicella zoster virus (VZV). Near optimal concentrations of docosanol plus ACV inhibited HSV replication >99% more than either drug alone, including emergence of ACV-resistant variants. The response was observed with African Green Monkey kidney cells, normal human foreskin cells, and normal human lung cells. Treatment of cells with docosanol also synergistically intensified the inhibition of HSV production by trifluorothymidine (TFT), adenine arabinoside (Ara-A), and ribavirin. An additive anti-HSV effect was observed with docosanol and phosphonoformate (PFA). No evidence was found for either synergistic inhibition of cellular DNA synthesis or induction of overt cellular toxicity when docosanol was combined with ACV, TFT, Ara-A, ribavirin, PFA, 8-azaguanine, or 5-fluorouracil.
Studies of the influence of fatty acids, which were the component of intestinal mucosal lipids, on the permeability of several drugs across bilayer lipid membranes generated from egg phosphatidylcholine and intestinal lipid have been pursued. The permeability coefficients of p-aminobenzoic acid, salicylic acid and p-aminosalicylic acid (anionic-charged drug) increased when fatty acids such as lauric, stearic, oleic, linoleic and linolenic acid were incorporated into the bilayer lipid membranes generated from phosphatidylcholine. In the presence of methyl linoleate and oleyl alcohol, no enhancing effect on p-aminobenzoic acid transfer was obtained. The effect of fatty acids was more marked at pH 6.5 than at pH 4.5. In contrast, upon the addition of fatty acids to intestinal lipid membranes which originally contained fatty acids, the permeability coefficient of p-aminobenzoic acid tended to decrease, though the permeability through intestinal lipid membranes was larger than that of phosphatidylcholine membranes. The permeability of p-aminobenzoic acid across bilayer lipid membranes from intestinal phospholipids was significantly decreased to about equal that of phosphatidylcholine membranes, and reverted to the value of intestinal lipid membranes when fatty acids were added to intestinal phospholipids. It seemed reasonable to assume that free fatty acids in the intestinal neutral lipid fraction could contribute to the increase in the permeability of p-aminobenzoic acid. On the basis of above results, possible mechanisms for good absorbability of weakly acidic drugs from the intestine are discussed.

Dates

Modify: 2023-08-15
1: [Docosanol (Erazaban), dermal use]. J Pharm Belg. 2011 Jun;(2):53-4. French. PubMed PMID: 21823443.
2: Treister NS, Woo SB. Topical n-docosanol for management of recurrent herpes labialis. Expert Opin Pharmacother. 2010 Apr;11(5):853-60. doi: 10.1517/14656561003691847. Review. PubMed PMID: 20210688.
3: Sacks SL, Thisted RA, Jones TM, Barbarash RA, Mikolich DJ, Ruoff GE, Jorizzo JL, Gunnill LB, Katz DH, Khalil MH, Morrow PR, Yakatan GJ, Pope LE, Berg JE; Docosanol 10% Cream Study Group. Clinical efficacy of topical docosanol 10% cream for herpes simplex labialis: A multicenter, randomized, placebo-controlled trial. J Am Acad Dermatol. 2001 Aug;45(2):222-30. PubMed PMID: 11464183.
4: Pope LE, Marcelletti JF, Katz LR, Katz DH. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug. J Lipid Res. 1996 Oct;37(10):2167-78. PubMed PMID: 8906594.
5: Marcelletti JF. Synergistic inhibition of herpesvirus replication by docosanol and antiviral nucleoside analogs. Antiviral Res. 2002 Nov;56(2):153-66. PubMed PMID: 12367721.
6: McKeough MB, Spruance SL. Comparison of new topical treatments for herpes labialis: efficacy of penciclovir cream, acyclovir cream, and n-docosanol cream against experimental cutaneous herpes simplex virus type 1 infection. Arch Dermatol. 2001 Sep;137(9):1153-8. PubMed PMID: 11559210.
7: Pope LE, Marcelletti JF, Katz LR, Lin JY, Katz DH, Parish ML, Spear PG. The anti-herpes simplex virus activity of n-docosanol includes inhibition of the viral entry process. Antiviral Res. 1998 Dec;40(1-2):85-94. PubMed PMID: 9864049.
8: Katz DH, Marcelletti JF, Khalil MH, Pope LE, Katz LR. Antiviral activity of 1-docosanol, an inhibitor of lipid-enveloped viruses including herpes simplex. Proc Natl Acad Sci U S A. 1991 Dec 1;88(23):10825-9. PubMed PMID: 1660151; PubMed Central PMCID: PMC53024.
9: Docosanol: new drug. Herpes labialis: barely more effective than an excipient. Prescrire Int. 2009 Jun;18(101):106-7. PubMed PMID: 19637417.
10: Habbema L, De Boulle K, Roders GA, Katz DH. n-Docosanol 10% cream in the treatment of recurrent herpes labialis: a randomised, double-blind, placebo-controlled study. Acta Derm Venereol. 1996 Nov;76(6):479-81. PubMed PMID: 8982417.
11: Khalil MH, Marcelletti JF, Katz LR, Katz DH, Pope LE. Topical application of docosanol- or stearic acid-containing creams reduces severity of phenol burn wounds in mice. Contact Dermatitis. 2000 Aug;43(2):79-81. PubMed PMID: 10945745.
12: Scolaro MJ, Gunnill LB, Pope LE, Khalil MH, Katz DH, Berg JE. The antiviral drug docosanol as a treatment for Kaposi's sarcoma lesions in HIV type 1-infected patients: a pilot clinical study. AIDS Res Hum Retroviruses. 2001 Jan 1;17(1):35-43. PubMed PMID: 11177381.
13: Leung DT, Sacks SL. Docosanol: a topical antiviral for herpes labialis. Expert Opin Pharmacother. 2004 Dec;5(12):2567-71. Review. PubMed PMID: 15571473.
14: Larsson L, Jiménez J, Valero-Guillén P, Martín-Luengo F, Kubín M. Establishment of 2-docosanol as a cellular marker compound in the identification of Mycobacterium xenopi. J Clin Microbiol. 1989 Oct;27(10):2388-90. PubMed PMID: 2584387; PubMed Central PMCID: PMC267033.
15: Yue X, Dobner B, Iimura K, Kato T, Möhwald H, Brezesinski G. Weak first-order tilting transition in monolayers of mono- and bipolar docosanol derivatives. J Phys Chem B. 2006 Nov 9;110(44):22237-44. PubMed PMID: 17078664.

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